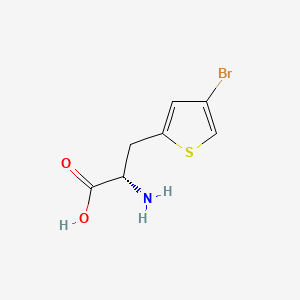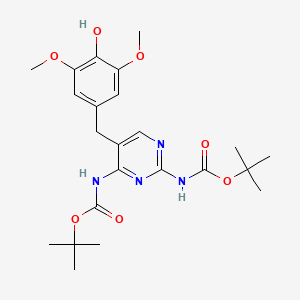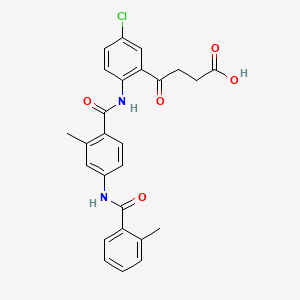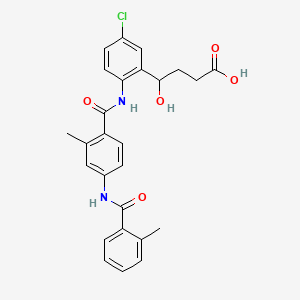
3-(4-Bromo-2-thienyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Bromo-2-thienyl)alanine” is a chemical compound with a molecular formula of C7H8BrNO2S . It’s a derivative of alanine, an amino acid, with a bromothienyl group attached .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy . A convenient method for the synthesis of bromo ketone 1 involving the bromination of 1,3-di (2-thienyl)-2-buten-1-one (2) using N-bromosuccinimide in carbon tetrachloride has also been found .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, a similar compound, 3-bromo-2-Hydroxypyridine, was investigated using Density Functional Theory (DFT) and Hartree-Fock (HF) methods .Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the case of 2-bromo-3-methoxythiophene, it was found that a side reaction of the autopolymerization reaction occurred in multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its density, melting point, boiling point, and molecular weight can be determined .Scientific Research Applications
Synthesis of Derivatives
3-(Thiazol-4-yl)alanine and 3-(selenazol-4-yl)alanine, derivatives of 3-(4-Bromo-2-thienyl)alanine, can be obtained from aspartic acid. These derivatives have potential applications in various fields, including pharmaceuticals (Burger et al., 1992).
Biomedical Applications
A chiral BODIPY-based fluorescent compound was synthesized for biomedical applications, including as an antibacterial and antioxidant agent. This study highlights the potential of this compound derivatives in developing new antibacterial and antioxidant candidates (Alnoman et al., 2019).
Fluorescent Amino Acid Derivatives
New fluorescent benzo[b]thienyl amino acid derivatives based on sulfanylphenyl benzo[b]thiophenes were synthesized. These derivatives are quasi-isosteric analogs of naturally occurring fluorescent amino acids, indicating their potential in biochemical applications (Venanzi et al., 2005).
Pharmacological Properties
The pharmacological properties of [4-beta-(2-thienyl)-L-alanine]oxytocin were studied, revealing a drastic reduction in both affinity and intrinsic activity. This suggests its potential application in studying the biological effects of amino acid residues in peptides (Smith et al., 1978).
Biotechnological Production
Research on the biotechnological production of β-alanine, a naturally occurring β-type amino acid, highlighted its importance in various industrial applications, including medicine and environmental applications (Wang et al., 2021).
Bioorganic-Inorganic Interface
Studies on the molecular interface between bioorganics and inorganics, such as alanine on a silica surface, are crucial in nanoelectronics, biomimetics, and medical applications (Ben Shir et al., 2010).
Mercuration of Thienylalanine
Thiophene-2-carboxylic acid, 2-thienylethanoic acid, and 3-(2-thienyl)alanine were mercurated, leading to mono- and di-mercurated products. This has implications for the study of organometallic chemistry and potential applications in synthesis (Popović et al., 2000).
Antagonist in Cell Metabolism
β-2-Thienyl-DL-alanine acts as a phenylalanine antagonist in cell cultures, affecting the metabolism of both normal and neoplastic cells, which could be significant in cancer research and treatment (Jacquez et al., 1952).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(4-bromothiophen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHSYNAEYCIDW-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1Br)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)




